molecular formula C7H8F5NO B13575674 6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one

Cat. No.: B13575674
M. Wt: 217.14 g/mol
InChI Key: PBYATCXDVFLTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is a chemical compound characterized by the presence of a piperidin-2-one ring substituted with a 1,1,2,2,2-pentafluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with a fluorinated alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution of the hydrogen atom on the piperidin-2-one ring with the 1,1,2,2,2-pentafluoroethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorinated group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one
  • 4-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one

Uniqueness

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or industrial applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H8F5NO

Molecular Weight

217.14 g/mol

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one

InChI

InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)4-2-1-3-5(14)13-4/h4H,1-3H2,(H,13,14)

InChI Key

PBYATCXDVFLTMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.